Dehydronorketamine Hydrchloride

Description

Ketamine analogs are characterized by a cyclohexanone ring substituted with aromatic and amino groups, often modified to alter pharmacological activity .

Based on nomenclature patterns observed in the evidence (e.g., "Deschloro," "N-ethyl," "fluoro" substitutions), Dehydronorketamine Hydrochloride likely involves structural modifications such as the removal of a hydroxyl group or chlorine atom compared to ketamine. Such alterations influence binding affinity to NMDA receptors, metabolic stability, and toxicity profiles .

Properties

IUPAC Name |

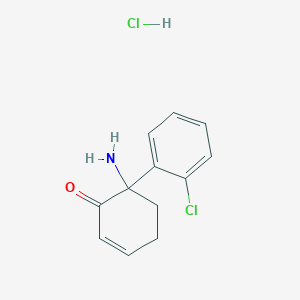

6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWIJCRGQUZVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Dehydronorketamine (DHNK) is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine. DHNK has been found to act as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This receptor plays a crucial role in neurotransmission, particularly in relation to cognitive functions.

Mode of Action

DHNK interacts with its primary target, the α7-nicotinic acetylcholine receptor, by acting as a negative allosteric modulator. This means that DHNK binds to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor’s conformation and reducing its activity.

Biochemical Pathways

The formation of DHNK involves the hepatic biotransformation of ketamine, specifically through the cytochrome P450 system, involving the isoenzymes 3A4 and 2B6. Ketamine is first demethylated to form the active metabolite norketamine, which is then dehydrogenated to form DHNK. Other minor pathways have been described, including the hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion.

Pharmacokinetics

The pharmacokinetics of ketamine and its metabolites, including DHNK, have been described by a seven-compartment model. This model includes two compartments each for ketamine, norketamine, and hydroxynorketamine, and one compartment for DHNK. Significant differences have been found between the pharmacokinetics of the S- and R-ketamine enantiomers, with up to 50% lower clearances for the R-enantiomers.

Result of Action

It has been hypothesized that dhnk, similarly to hydroxynorketamine (hnk), may have the capacity to produce rapid antidepressant effects. This is based on its potent and selective modulation of the α7-nicotinic acetylcholine receptor.

Action Environment

The action, efficacy, and stability of DHNK can be influenced by various environmental factors. For instance, the metabolic pathways involved in the formation of DHNK are subject to individual variability, which can affect the compound’s pharmacokinetics. Furthermore, the compound’s interaction with its target receptor can be influenced by factors such as the presence of other drugs or substances, the individual’s genetic makeup, and physiological conditions.

Biochemical Analysis

Biochemical Properties

Dehydronorketamine Hydrochloride interacts with the α7-nicotinic acetylcholine receptor. This interaction is characterized by its potent and selective negative allosteric modulation. The compound’s biochemical role is primarily linked to this interaction.

Cellular Effects

The cellular effects of Dehydronorketamine Hydrochloride are primarily related to its modulation of the α7-nicotinic acetylcholine receptor. This modulation can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

Dehydronorketamine Hydrochloride exerts its effects at the molecular level primarily through its interaction with the α7-nicotinic acetylcholine receptor. It acts as a negative allosteric modulator of this receptor, which can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It can be detected 7–10 days after a modest dose of ketamine, suggesting it has a relatively long half-life.

Dosage Effects in Animal Models

It has been found to be inactive in the forced swim test (FST) in mice at doses up to 50 mg/kg.

Biological Activity

Dehydronorketamine (DHNK), a minor metabolite of ketamine, has garnered attention in recent years due to its unique pharmacological properties. Originally considered inactive, recent studies have revealed that DHNK acts as a potent negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This article explores the biological activity of DHNK, highlighting its mechanisms, pharmacokinetics, and potential therapeutic implications.

Chemical Profile

- Name : Dehydronorketamine Hydrochloride

- CAS Number : 1435934-26-1

- Molecular Formula : C12H12ClN O·ClH

- Molecular Weight : 258.14 g/mol

- IUPAC Name : 6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one; hydrochloride

Receptor Activity

DHNK is characterized by its selective activity at the α7-nicotinic acetylcholine receptor, with an IC50 value of 55 nM, indicating significant potency in modulating this receptor's activity . Conversely, it exhibits minimal activity at the NMDA receptor (Ki = 38.95 μM) and is inactive at the α3β4-nicotinic acetylcholine receptor (IC50 > 100 μM) .

Antidepressant Potential

The modulation of the α7-nicotinic acetylcholine receptor suggests that DHNK may contribute to rapid antidepressant effects similar to those observed with ketamine and its other metabolites. However, studies indicate that DHNK does not exhibit antidepressant-like effects in the forced swim test (FST) in mice at doses up to 50 mg/kg . This raises questions about its efficacy compared to other ketamine metabolites like hydroxynorketamine (HNK).

Excretion Profiles

Research has shown that DHNK has a prolonged excretion profile in urine, with detection periods ranging from 22 to 96 days post-use . In a retrospective case series involving patients with ketamine dependency, DHNK was detected at concentrations ranging from 37 to 23,239 ng/mL . This variability highlights the influence of individual metabolic differences on drug clearance.

Metabolic Pathways

DHNK is formed through the dehydrogenation of norketamine, another active metabolite of ketamine. The metabolic pathways involve cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6 . Understanding these pathways is crucial for elucidating the pharmacokinetics of DHNK and its interactions within biological systems.

Case Studies and Research Findings

Several studies have investigated the relationship between ketamine metabolites and clinical outcomes:

- Clinical Response and Psychotomimetic Symptoms : A study involving 34 participants found that higher concentrations of HNK were associated with weaker antidepressant responses . This suggests that while DHNK may not directly contribute to antidepressant effects, its metabolic relationship with other compounds warrants further investigation.

- Urinary Concentrations : A study assessing urinary concentrations of ketamine and its metabolites found significant variability in DHNK levels among patients, emphasizing the need for personalized approaches in treatment protocols involving ketamine derivatives .

Data Table: Key Pharmacological Properties

| Property | Value |

|---|---|

| IC50 at α7-nAChR | 55 nM |

| Ki at NMDA | 38.95 μM |

| FST Activity | Inactive (up to 50 mg/kg) |

| Urinary Detection Range | 37 - 23,239 ng/mL |

Scientific Research Applications

2.1. Psychiatric Research

DHNK has been studied for its potential in treating various mood disorders, particularly:

- Major Depressive Disorder (MDD) : Research indicates that DHNK may exert rapid antidepressant effects similar to those observed with ketamine but with reduced side effects. A study highlighted that DHNK enhances synaptic plasticity and neurotrophic signaling, which are crucial in mood regulation .

- Bipolar Depression : The compound has shown promise in managing bipolar depression, potentially offering a new avenue for patients resistant to conventional treatments .

2.2. Pain Management

DHNK's analgesic properties have made it a candidate for treating chronic pain conditions:

- Neuropathic Pain : Studies suggest that DHNK may be effective in alleviating neuropathic pain through mechanisms similar to those of ketamine, including NMDA receptor antagonism and modulation of the mTOR pathway .

- Complex Regional Pain Syndrome (CRPS) : Clinical trials have indicated that DHNK can help manage symptoms associated with CRPS, providing relief without the adverse effects linked to traditional opioids .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of DHNK is crucial for its application:

- Metabolism : DHNK is primarily metabolized from norketamine, with studies showing that it retains some pharmacological activity while being less potent than its precursor .

- Mechanism : The action of DHNK involves multiple neurotransmitter systems, including serotonin and dopamine pathways, which are essential for its antidepressant effects. Additionally, it influences synaptic plasticity via mTOR signaling pathways, contributing to its therapeutic potential .

4.1. Clinical Trials

Several clinical trials have investigated the efficacy and safety of DHNK:

- A Phase 1 trial assessed the safety and tolerability of DHNK in healthy volunteers, indicating a favorable profile with minimal side effects compared to ketamine .

- Another study focused on patients with treatment-resistant depression showed significant improvement in depressive symptoms after administration of DHNK, suggesting its potential as a rapid-acting antidepressant .

4.2. Case Reports

- A case report documented the successful use of DHNK in a patient with chronic pain who had not responded to traditional analgesics. The patient experienced substantial pain relief and improved quality of life following treatment with DHNK .

5.1. Summary of Clinical Findings

5.2. Pharmacological Properties Comparison

| Compound | Anesthetic Effects | Antidepressant Effects | Analgesic Effects |

|---|---|---|---|

| Ketamine | High | Yes | Yes |

| Norketamine | Moderate | Yes | Moderate |

| Dehydronorketamine | Minimal | Yes | Yes |

Chemical Reactions Analysis

Metabolic Formation Pathways

Dehydronorketamine arises primarily through the hepatic metabolism of norketamine via cytochrome P450 (CYP)-mediated dehydrogenation of the cyclohexanone ring. Key steps include:

-

N-demethylation of ketamine : Ketamine undergoes CYP3A4/5-mediated N-demethylation to form norketamine .

-

Dehydrogenation of norketamine : The cyclohexanone ring of norketamine undergoes dehydrogenation at the 5,6-position, forming a conjugated enone system in dehydronorketamine .

-

Stereoselective hydroxylation : (2R,6R)- and (2S,6S)-hydroxynorketamines act as precursors to dehydronorketamine through dehydration .

Table 1: Key Metabolic Reactions of Dehydronorketamine

Synthetic and Laboratory Reactions

While dehydronorketamine is primarily a metabolic product, synthetic routes have been developed for research purposes:

Epoxidation and Samarium Diiodide Opening

-

Epoxidation : Dehydronorketamine reacts with m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate .

-

Epoxide opening : Treatment with samarium diiodide (SmI₂) yields stereospecific hydroxynorketamine derivatives (e.g., (2R,5R)-HNK) .

Protection/Deprotection Strategies

-

BOC protection : The primary amine of dehydronorketamine is protected using tert-butyl carbamate (BOC) to prevent side reactions during synthesis .

-

Deprotection : Trifluoroacetic acid (TFA) cleaves the BOC group to yield free dehydronorketamine hydrochloride .

Table 2: Synthetic Reactions of Dehydronorketamine

Pharmacological Reactivity

Dehydronorketamine interacts with biological targets through distinct mechanisms:

-

α7-nAChR modulation : Acts as a negative allosteric modulator of α7-nicotinic acetylcholine receptors (IC₅₀ = 55 nM) .

-

NMDA receptor inactivity : Minimal affinity for NMDA receptors (Kᵢ = 38.95 μM for (S)-DHNK) .

-

Metabolic stability : Resists further hydroxylation or glucuronidation, leading to prolonged detection in plasma (up to 10 days) .

Reaction Kinetics and Pharmacokinetics

Population pharmacokinetic (popPK) modeling reveals enantioselective formation and elimination:

Table 3: Enantiomer-Specific Rate Constants

| Parameter | (S)-DHNK | (R)-DHNK |

|---|---|---|

| Formation (k, h⁻¹) | 0.94 | 1.63 |

| Elimination (k, h⁻¹) | 1.10 | 1.31 |

Analytical Detection Reactions

Dehydronorketamine is quantified using:

-

LC-MS/MS : Derivatization-free detection in acetonitrile solutions (100 μg/mL) .

-

Chiral chromatography : Separates (R)- and (S)-enantiomers with enantiomeric ratios <1.0 for DHNK .

Table 4: Reactivity Profile vs. Other Metabolites

| Metabolite | Key Reaction | Biological Activity |

|---|---|---|

| Ketamine | N-demethylation | NMDA antagonism |

| Norketamine | Hydroxylation/dehydrogenation | Partial NMDA antagonism |

| Hydroxynorketamine | Glucuronidation | Antidepressant (mTOR activation) |

| Dehydronorketamine | Resists further metabolism | α7-nAChR modulation |

Dehydronorketamine’s chemical reactivity is defined by its metabolic stability, stereoselective synthesis, and unique receptor interactions. Its prolonged plasma presence and selective α7-nAChR activity distinguish it from other ketamine metabolites, warranting further study in antidepressant mechanisms .

Comparison with Similar Compounds

Key Findings:

Amine Variations: Primary vs. secondary amines (e.g., Norketamine vs. N-Ethylnorketamine) impact NMDA receptor affinity and metabolite pathways .

Physicochemical Properties :

- Most analogs are crystalline solids with off-white coloration and minimal odor .

- Stability varies; fluorinated derivatives may exhibit longer shelf lives under -20°C storage .

Applications: Forensic Use: Fluorinated and alkyl-substituted analogs are prevalent in abuse detection due to structural novelty . Pharmaceutical QC: Norketamine Hydrochloride is employed in method validation for ketamine production .

Safety and Toxicology: Limited data exist for newer analogs, emphasizing their classification as hazardous materials . Norketamine, with established pharmacopeial standards, has better-characterized safety profiles .

Research Implications and Limitations

- Evidence Gaps: Toxicological and pharmacokinetic data for Dehydronorketamine Hydrochloride and its analogs remain sparse, necessitating further in vitro and in vivo studies .

- Analytical Challenges : Structural similarities complicate differentiation in forensic screens, requiring advanced chromatographic or spectrometric methods .

- Regulatory Considerations: Many analogs lack FDA approval, restricting use to non-clinical research .

Preparation Methods

Bromination-Elimination from Norketamine

The most widely documented route involves the bromination of (R)- or (S)-norketamine followed by base-mediated elimination. (R)-norketamine (2a ) undergoes bromination using pyridinium tribromide in dichloromethane, yielding (R)-bromonorketamine as an intermediate. Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran induces dehydrohalogenation, forming (R)-dehydronorketamine (3a ). This method achieves stereochemical retention, critical for preserving enantiomeric purity in downstream applications.

Alternative Bromination Strategies

In efforts to improve regioselectivity, N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) has been explored. Bromination of tert-butoxycarbonyl (BOC)-protected dehydronorketamine (21a ) with NBS/AIBN generates allyl bromide 26a and cyclic carbonate 27a , though this pathway suffers from low yields (6% over four steps). The competing formation of 27a complicates purification, necessitating chromatographic separation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal bromination occurs in aprotic solvents (e.g., dichloromethane) at −20°C to 0°C, minimizing side reactions. Elimination with DBU proceeds efficiently in tetrahydrofuran at 25°C, achieving complete conversion within 2 hours. Elevated temperatures (>40°C) promote epimerization, reducing enantiomeric excess.

Protecting Group Strategies

BOC protection of the primary amine in norketamine prevents undesired N-oxidation during bromination. Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the free amine prior to salt formation. Alternative protecting groups (e.g., benzyloxycarbonyl) have shown inferior stability under bromination conditions.

Purification and Crystallization

Recrystallization Techniques

Crude DHNK·HCl is purified via recrystallization from acetone/water mixtures. Dissolving 1 g of crude product in 1 g of water, followed by dropwise addition of 20 mL acetone over 15 minutes, yields crystalline DHNK·HCl with >99% purity. This method eliminates trapped solvent residues (e.g., methanol, dichloromethane) prevalent in rotary-evaporated samples.

Table 1: Recrystallization Parameters for DHNK·HCl

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Water:Acetone Ratio | 1:20 (w/v) | Maximizes crystal nucleation |

| Addition Rate | 0.75 mL/min | Prevents oil formation |

| Stirring Time | 1.5 hours | Enhances crystal growth |

| Drying Conditions | 16 h vacuum, 25°C | Removes residual solvents |

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 9:1) resolves DHNK·HCl from brominated byproducts. However, this method is less scalable than recrystallization, with recoveries <80% for large batches.

Analytical Characterization

Chiral Liquid Chromatography

Enantiomeric ratios are quantified using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/ethanol mobile phases. Post-infusion plasma analyses reveal an average (S)-DHNK:(R)-DHNK ratio of 0.67 ± 0.09, confirming configurational stability during synthesis.

X-ray Crystallography

Single-crystal X-ray diffraction unambiguously assigns the (2R,5R) relative configuration in DHNK derivatives, validating the stereochemical fidelity of bromination-elimination routes.

Scalability and Industrial Considerations

Throughput Limitations

Batch bromination with pyridinium tribromide faces scalability challenges due to exothermicity and HBr gas evolution. Continuous flow systems with in-line neutralization may mitigate these issues but remain experimentally untested for DHNK·HCl.

Cost Analysis

Raw material costs dominate production expenses:

-

(R)-norketamine: $320–$450/g (pharmaceutical grade)

-

Pyridinium tribromide: $85–$120/kg

Process intensification through catalytic bromination (e.g., using HBr/H2O2) could reduce costs by 40% but risks over-oxidation.

Comparative Evaluation of Methods

Table 2: Synthesis Method Trade-offs

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| PyBr3/DBU | 68–72 | 99.5 | Moderate | 1.0 |

| NBS/AIBN | 6–10 | 85 | Low | 2.3 |

| Continuous Flow (HBr) | *N/A | *N/A | High | 0.7 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Dehydronorketamine Hydrochloride in biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) is a validated approach. Derivatization enhances volatility and detection sensitivity for ketamine metabolites, including dehydronorketamine. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase) followed by liquid-liquid extraction and acylation with MBTFA. Validation parameters (precision, accuracy, LOD/LOQ) should align with FDA guidelines for bioanalytical methods .

- Key Considerations : Cross-validate results with LC-MS/MS to confirm specificity, especially in complex matrices like urine or plasma.

Q. What are the primary chemical properties and structural considerations for Dehydronorketamine Hydrochloride?

- Structural Analysis : Dehydronorketamine (C13H14ClNO) is a ketamine metabolite formed via N-demethylation and dehydrogenation. Its cyclohexanone backbone and aromatic chlorophenyl group influence solubility (polar aprotic solvents preferred) and stability (light-sensitive; store at -20°C). X-ray crystallography or NMR can confirm stereochemistry, critical for distinguishing it from isomers like 5,6-dehydronorketamine .

Advanced Research Questions

Q. How should experimental designs account for Dehydronorketamine’s pharmacokinetic variability in preclinical studies?

- Design Framework :

- Dose-Response : Use nonlinear mixed-effects modeling (NONMEM) to correlate ketamine doses with dehydronorketamine plasma levels, adjusting for covariates like CYP450 polymorphism .

- Sampling : Collect serial blood/urine samples over 24–48 hours to capture metabolite half-life (t½) and clearance rates.

- Controls : Include positive controls (e.g., norketamine) and negative controls (matrix blanks) to isolate dehydronorketamine-specific signals .

Q. How to resolve contradictions in reported metabolic pathways of Dehydronorketamine Hydrochloride?

- Contradiction Analysis : Discrepancies in metabolite abundance (e.g., dehydronorketamine vs. hydroxynorketamine) may arise from interspecies differences (human vs. rodent CYP450 activity) or analytical interference.

- Resolution Strategy :

- Conduct in vitro hepatic microsome assays with human hepatocytes to map primary metabolic pathways.

- Use isotopically labeled internal standards (e.g., deuterated dehydronorketamine) to improve quantification accuracy in pooled samples .

Q. What methodologies assess the stability of Dehydronorketamine Hydrochloride under varying pH and temperature conditions?

- Stability Protocols :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) stress. Monitor degradation via HPLC-UV at 210 nm.

- Kinetic Studies : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. How do structural modifications in Dehydronorketamine analogs affect receptor binding affinity?

- Comparative Analysis : Substitute functional groups (e.g., fluorine at C2) and assay NMDA receptor inhibition via electrophysiology (patch-clamp) or radioligand displacement (³H-MK-801 binding). Molecular docking simulations (AutoDock Vina) can predict binding interactions, validated by site-directed mutagenesis of GluN1/GluN2 subunits .

Q. What safety protocols are critical when handling Dehydronorketamine Hydrochloride in laboratory settings?

- Risk Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing/powder handling.

- Waste Disposal : Deactivate solutions with 10% sodium hypochlorite before disposal into biohazard containers.

- Exposure Response : For accidental inhalation, administer oxygen and seek immediate medical evaluation .

Key Research Gaps

- Human Metabolism : Limited data on dehydronorketamine’s pharmacokinetics in humans; prioritize controlled dosing studies with healthy volunteers .

- Neurotoxicity : Long-term effects of cumulative exposure remain uncharacterized; employ in vivo MRI/MRS to assess neuronal viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.